molecular formula C10H12BrNO4 B1622422 1-Bromo-4,5-diethoxy-2-nitrobenzene CAS No. 73775-84-5

1-Bromo-4,5-diethoxy-2-nitrobenzene

Cat. No. B1622422
CAS RN: 73775-84-5
M. Wt: 290.11 g/mol
InChI Key: RLCUSTMNIBFKBZ-UHFFFAOYSA-N
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Description

1-Bromo-4,5-diethoxy-2-nitrobenzene, also known as Bromo-DENB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a nitrobenzene derivative that has been shown to have a variety of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe.

Scientific Research Applications

Halogenation Processes

1-Bromo-4,5-diethoxy-2-nitrobenzene is used in halogenation processes. For instance, Bovonsombat and Mcnelis (1993) describe the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, suggesting potential applications in the synthesis of halogenated compounds (Bovonsombat & Mcnelis, 1993).

Synthesis of Nitro Aromatic Ethers

Harikumar and Rajendran (2014) discuss the use of ultrasonic-assisted organic solvent conditions for the preparation of 1-butoxy-4-nitrobenzene, an application relevant in the synthesis of various nitro aromatic ethers (Harikumar & Rajendran, 2014).

Catalytic Synthesis

Wang and Li (2016) explore the use of nitrosobenzenes as aminating reagents for the synthesis of 1H-indazoles via rhodium and copper catalyzed C-H activation and C-N/N-N coupling, indicating the role of nitrobenzene derivatives in catalytic synthesis processes (Wang & Li, 2016).

Intermediate in Pharmaceutical Synthesis

Zhai Guang-xin (2006) describes the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene as an intermediate in the production of dofetilide, a medication for treating arrhythmia, highlighting its role in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Analytical Applications

Higuchi et al. (1980) study the use of nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, which includes compounds similar to 1-Bromo-4,5-diethoxy-2-nitrobenzene, for the spectrophotometric determination of anionic surfactants in river waters (Higuchi et al., 1980).

Polymer Solar Cells

Fu et al. (2015) demonstrate the use of 1-Bromo-4-Nitrobenzene in the active layer of polymer solar cells, improving the power conversion efficiency and indicating its application in the field of renewable energy (Fu et al., 2015).

properties

IUPAC Name

1-bromo-4,5-diethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCUSTMNIBFKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396815
Record name 1-bromo-4,5-diethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4,5-diethoxy-2-nitrobenzene

CAS RN

73775-84-5
Record name 1-bromo-4,5-diethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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